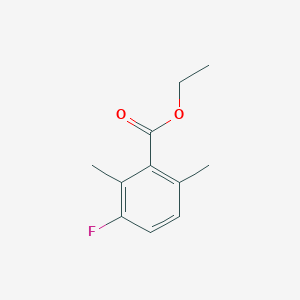
Ethyl 2,6-dimethyl-3-fluorobenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3-fluoro-2,6-dimethylbenzoate is an organic compound with the molecular formula C11H13FO2. It is a derivative of benzoic acid, where the hydrogen atoms at positions 3 and 2,6 on the benzene ring are replaced by a fluorine atom and methyl groups, respectively. This compound is used as a building block in organic synthesis and has applications in various fields such as chemistry, biology, and industry.
準備方法
Synthetic Routes and Reaction Conditions
Ethyl 3-fluoro-2,6-dimethylbenzoate can be synthesized through several methods. One common method involves the esterification of 3-fluoro-2,6-dimethylbenzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of ethyl 3-fluoro-2,6-dimethylbenzoate may involve more efficient and scalable processes. One such method could be the direct fluorination of ethyl 2,6-dimethylbenzoate using a fluorinating agent like Selectfluor. This method allows for the selective introduction of the fluorine atom at the desired position on the benzene ring.
化学反応の分析
Types of Reactions
Ethyl 3-fluoro-2,6-dimethylbenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 3-fluoro-2,6-dimethylbenzoic acid.
Reduction: Reduction reactions can convert the ester group to an alcohol group, forming 3-fluoro-2,6-dimethylbenzyl alcohol.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: 3-fluoro-2,6-dimethylbenzoic acid.
Reduction: 3-fluoro-2,6-dimethylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Ethyl 3-fluoro-2,6-dimethylbenzoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of fluorinated analogs of biologically active molecules for studying their interactions with biological targets.
Medicine: Fluorinated compounds like ethyl 3-fluoro-2,6-dimethylbenzoate are often used in drug discovery and development due to their unique properties, such as increased metabolic stability and enhanced binding affinity to target proteins.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism by which ethyl 3-fluoro-2,6-dimethylbenzoate exerts its effects depends on its specific application. In general, the presence of the fluorine atom can influence the compound’s reactivity and interactions with other molecules. For example, in biological systems, the fluorine atom can enhance the binding affinity of the compound to target proteins by forming strong hydrogen bonds and van der Waals interactions.
類似化合物との比較
Ethyl 3-fluoro-2,6-dimethylbenzoate can be compared with other similar compounds such as:
Ethyl 2,6-dimethylbenzoate: Lacks the fluorine atom, resulting in different reactivity and properties.
Ethyl 3-chloro-2,6-dimethylbenzoate: Contains a chlorine atom instead of fluorine, which can lead to different chemical behavior and applications.
Ethyl 3-bromo-2,6-dimethylbenzoate: Contains a bromine atom, which can also affect the compound’s reactivity and interactions.
The uniqueness of ethyl 3-fluoro-2,6-dimethylbenzoate lies in the presence of the fluorine atom, which imparts distinct properties such as increased metabolic stability and enhanced binding affinity in biological systems.
特性
分子式 |
C11H13FO2 |
|---|---|
分子量 |
196.22 g/mol |
IUPAC名 |
ethyl 3-fluoro-2,6-dimethylbenzoate |
InChI |
InChI=1S/C11H13FO2/c1-4-14-11(13)10-7(2)5-6-9(12)8(10)3/h5-6H,4H2,1-3H3 |
InChIキー |
TWCOBTVSKQWOGO-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=C(C=CC(=C1C)F)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


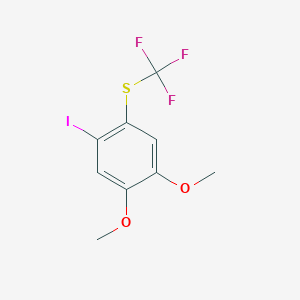
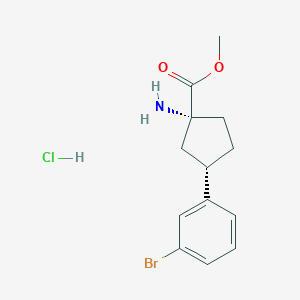
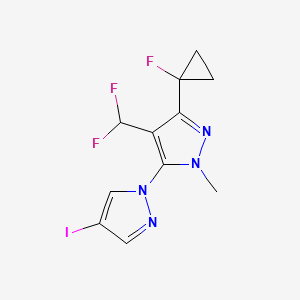
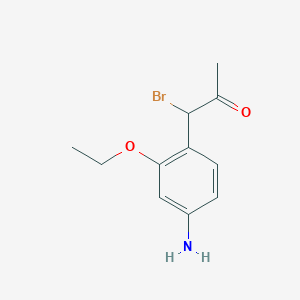
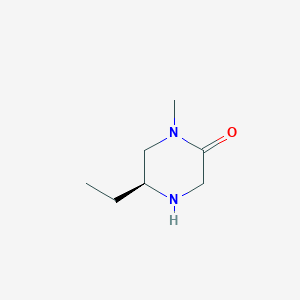
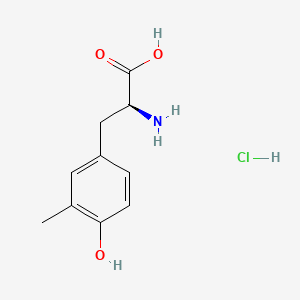

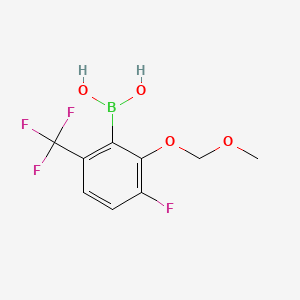
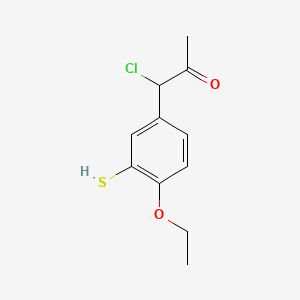
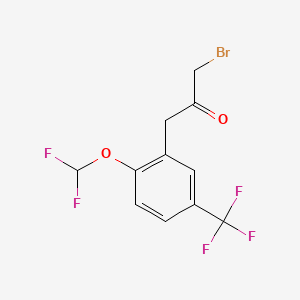
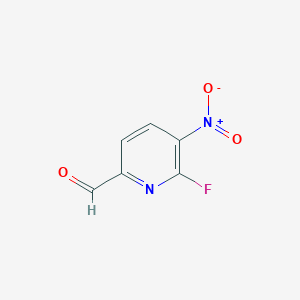
![(3AR,7AS)-1-Benzyl-3-methylhexahydro-1H-imidazo[4,5-C]pyridin-2(3H)-one hcl](/img/structure/B14041376.png)
![N-Methyl-2-azaspiro[4.4]nonan-4-amine](/img/structure/B14041379.png)
![(2R)-2-[[(3R)-3-(1,3-benzodioxol-5-yl)-3-[(6-methoxynaphthalen-2-yl)sulfonylamino]propanoyl]amino]-3-[4-[[(2S,6R)-2,6-dimethylpiperidin-1-yl]methyl]phenyl]-N-propan-2-ylpropanamide;hydrochloride](/img/structure/B14041384.png)
